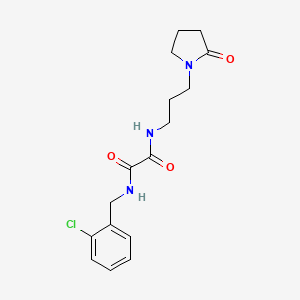

N1-(2-chlorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

Descripción

N1-(2-Chlorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-disubstituted oxalyl) backbone. The N1 position is substituted with a 2-chlorobenzyl group, while the N2 position features a 3-(2-oxopyrrolidin-1-yl)propyl chain. The pyrrolidinone ring at the N2 side chain contributes to conformational flexibility and hydrogen-bonding capacity, which may influence solubility and pharmacokinetic properties.

Propiedades

IUPAC Name |

N'-[(2-chlorophenyl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3O3/c17-13-6-2-1-5-12(13)11-19-16(23)15(22)18-8-4-10-20-9-3-7-14(20)21/h1-2,5-6H,3-4,7-11H2,(H,18,22)(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDQEHTYAWEKTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCCNC(=O)C(=O)NCC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N1-(2-chlorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula: C16H20ClN3O3

- Molecular Weight: 337.8 g/mol

- CAS Number: 941963-65-1

The compound is believed to exert its biological effects through interactions with specific molecular targets. It may modulate pathways related to cell signaling and gene expression, potentially influencing cellular behavior such as proliferation and apoptosis. The binding affinity and specificity to biological receptors are crucial for its efficacy in therapeutic applications.

Biological Activity Overview

Research has indicated that compounds similar to N1-(2-chlorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that oxalamide derivatives can possess significant antibacterial properties. For instance, compounds with halogen substitutions have demonstrated enhanced activity against gram-positive bacteria and mycobacteria. The introduction of a chlorobenzyl moiety is hypothesized to increase the lipophilicity and membrane permeability of the compound, contributing to its antimicrobial efficacy .

Anticancer Activity

The cytotoxic profile of similar oxalamide derivatives has been evaluated against several cancer cell lines. Research indicates that these compounds can inhibit the growth of cancer cells while exhibiting low toxicity towards normal cells. The structure-activity relationship (SAR) studies suggest that modifications in the chemical structure can lead to increased potency against specific tumor types .

Study 1: Antimicrobial Efficacy

A recent study evaluated a series of oxalamide derivatives for their antibacterial activity against Staphylococcus aureus and Mycobacterium tuberculosis. Among the tested compounds, those structurally related to N1-(2-chlorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide showed promising results, with some demonstrating submicromolar activity against resistant strains .

| Compound | Activity Against S. aureus | Activity Against M. tuberculosis |

|---|---|---|

| Compound A | Yes (Submicromolar) | Yes (Effective) |

| Compound B | Moderate | No |

| N1-(2-chlorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide | High (Pending Evaluation) | High (Pending Evaluation) |

Study 2: Cytotoxicity Assessment

In another investigation, the cytotoxic effects of various oxalamide derivatives were assessed using MTT assays on HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity with IC50 values in the low micromolar range, suggesting potential as anticancer agents .

| Cell Line | IC50 Value (µM) | Remarks |

|---|---|---|

| HCT-116 | 5.0 | High sensitivity |

| HeLa | 7.5 | Moderate sensitivity |

| Normal Cells | >50 | Low toxicity observed |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related oxalamide derivatives from the literature:

Key Observations:

- Substituent Effects on Lipophilicity: The 2-chlorobenzyl group in the target compound likely increases lipophilicity compared to polar N2 substituents (e.g., 4-hydroxyphenylpropyl in compound 117) .

- Hydrogen-Bonding Capacity: The pyrrolidinone ring in the target compound’s N2 chain may enhance solubility and hydrogen-bonding interactions relative to non-polar groups like benzyloxy .

Structure-Activity Relationships (SAR)

- N1 Substituents:

- Chlorinated Aromatics: 2-Chlorobenzyl (target) vs. 4-chlorophenyl (compound 117): Ortho-substitution may sterically hinder interactions compared to para-substitution, affecting target engagement .

- Adamantyl Groups: Bulky adamantyl substituents (e.g., compound 6) improve metabolic stability but may reduce solubility .

- N2 Substituents: Pyrrolidinone vs. Benzyloxy: The pyrrolidinone group (target) offers hydrogen-bond donors/acceptors, contrasting with the ether oxygen in benzyloxy derivatives (compound 3), which primarily contribute to lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.